molecular formula C14H23NO3 B2397610 tert-Butyl 3a-formyloctahydro-1H-indole-1-carboxylate CAS No. 2225144-32-9

tert-Butyl 3a-formyloctahydro-1H-indole-1-carboxylate

Cat. No.: B2397610
CAS No.: 2225144-32-9
M. Wt: 253.342
InChI Key: DENLNXDFUBLANB-UHFFFAOYSA-N
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Description

tert-Butyl 3a-formyloctahydro-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities and structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3a-formyloctahydro-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-bromo-1H-indole with tert-butyl(dimethyl)silyl chloride under specific conditions to yield tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate . This intermediate can then be further modified through various reactions to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3a-formyloctahydro-1H-indole-1-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more functionalized indole derivative, while reduction could produce a simpler, more saturated compound.

Mechanism of Action

The mechanism of action of tert-Butyl 3a-formyloctahydro-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives often exert their effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

Uniqueness

tert-Butyl 3a-formyloctahydro-1H-indole-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tert-butyl and formyl groups, along with the octahydroindole core, make it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

tert-butyl 3a-formyl-3,4,5,6,7,7a-hexahydro-2H-indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-9-8-14(10-16)7-5-4-6-11(14)15/h10-11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENLNXDFUBLANB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1CCCC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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